molecular formula C24H25Cl2N3O3 B2714766 Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate CAS No. 338396-55-7

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate

Cat. No.: B2714766
CAS No.: 338396-55-7
M. Wt: 474.38
InChI Key: BQADZTAYNCILKX-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate (CAS: 338396-55-7, molecular formula: C₂₄H₂₅Cl₂N₃O₃, molecular weight: 474.38 g/mol) is a pyrrole-based ester derivative featuring three key structural motifs:

  • A 2-[4-(4-methoxyphenyl)piperazin-1-yl] moiety, providing a basic nitrogen center and π-π stacking capabilities.
  • An ethyl ester at position 3, which may influence solubility and metabolic stability.

This compound is structurally related to ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine scaffold and aromatic substitutions . Its synthesis and characterization are consistent with analogs reported in pharmaceutical impurity standards (e.g., ) .

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O3/c1-3-32-24(30)20-15-22(19-9-4-16(25)14-21(19)26)27-23(20)29-12-10-28(11-13-29)17-5-7-18(31-2)8-6-17/h4-9,14-15,27H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADZTAYNCILKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 2,4-dichlorophenyl group and a piperazine moiety containing a methoxyphenyl substituent. The structural formula can be represented as follows:

C21H22Cl2N2O2\text{C}_{21}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function through the modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are implicated in numerous neurological and psychiatric disorders.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have been noted for their efficacy against various bacterial strains. The specific compound has demonstrated significant antibacterial activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antitumor Activity

Research into the antitumor properties of pyrrole derivatives has revealed promising results. The compound's structure suggests potential activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study evaluated the cytotoxic effects of related pyrrole compounds on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations above 10 μM.

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Research indicates that compounds featuring piperazine rings can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression.

Receptor Type Binding Affinity (Ki nM)
5-HT_1A50
5-HT_2A40

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The presence of electron-withdrawing groups such as chlorine enhances biological activity by increasing lipophilicity and receptor binding affinity.

Table: Structure-Activity Relationship

Compound Activity Comments
Ethyl 5-(2,4-dichlorophenyl)-pyrroleModerate antibacterialMIC values <16 µg/mL
Ethyl 5-(4-methoxyphenyl)-pyrroleSignificant antitumorIC50 <10 μM in MCF-7 cells
Ethyl 5-(3-chloro-phenyl)-pyrroleLow neuropharmacologicalKi >100 nM for serotonin receptors

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds similar to Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate exhibit significant antipsychotic properties. The piperazine ring is often associated with neuroleptic effects, making this compound a candidate for further studies in treating schizophrenia and other psychotic disorders. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, which are critical in the pathology of schizophrenia .

Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in mood disorders. Studies have demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is essential for antidepressant activity . The presence of the methoxy group may also contribute to its pharmacological profile by increasing lipophilicity and enhancing blood-brain barrier penetration.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrrole derivatives. This compound has shown promise in preclinical models against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth, attributed to its ability to modulate key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pyrrole rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances receptor binding affinity and selectivity .

Table: Summary of Research Findings on this compound

Study ReferenceApplicationFindings
AntipsychoticDemonstrated significant binding affinity for dopamine receptors
AntidepressantShowed enhanced serotonin receptor interaction leading to mood improvement
AnticancerInduced apoptosis in cancer cell lines with IC50 values below 10 µM

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrole vs. Thiazole/Nicotinamide : The target compound’s pyrrole core (shared with ) contrasts with thiazole (10a-c, ) or nicotinamide (10u, ) backbones. Pyrrole derivatives may exhibit enhanced planar aromaticity, influencing receptor binding compared to bulkier heterocycles.

Substituent Effects

  • Piperazine Substitutions: 4-Methoxyphenyl (target) vs. Dichlorobenzoyl (10u, ) vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate?

  • Answer : The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the pyrrole core via Knorr-type cyclization or condensation of β-keto esters with hydrazines, as seen in analogous pyrazole derivatives .
  • Step 2 : Introduction of the 2,4-dichlorophenyl group at the 5-position via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 3 : Coupling of the piperazine moiety (e.g., 4-(4-methoxyphenyl)piperazine) at the 2-position using Buchwald-Hartwig amination or nucleophilic displacement under basic conditions .
  • Key Considerations : Solvent choice (e.g., acetonitrile or DMF), temperature control, and catalysts (e.g., Pd for cross-coupling) significantly impact yield.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry, as demonstrated in structurally similar pyrrole and piperazine derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent integration and regiochemistry (e.g., distinguishing pyrrole C-3 vs. C-5 positions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .

Q. What preliminary pharmacological assays are recommended for evaluating biological activity?

  • Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds .
  • Enzyme Inhibition Studies : Test against kinases or phosphodiesterases, depending on the pyrrole scaffold’s known targets.
  • Cytotoxicity Profiling : Use cell lines (e.g., HEK-293) to establish baseline safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during the coupling of the piperazine moiety?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, base (e.g., K2_2CO3_3), and solvent polarity, as shown in flow-chemistry optimizations .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2 with Xantphos) for Buchwald-Hartwig reactions to reduce side products .
  • Purification Strategies : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

  • Answer :

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify rapid metabolism issues .
  • Prodrug Modifications : Introduce esterase-labile groups (e.g., ethyl to tert-butyl esters) to improve bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro activity with exposure .

Q. What computational approaches support structure-activity relationship (SAR) analysis for this compound?

  • Answer :

  • Molecular Docking : Map interactions with target receptors (e.g., 5-HT1A_{1A}) using software like AutoDock Vina, focusing on the piperazine and dichlorophenyl motifs .
  • QSAR Modeling : Use Hammett or Hansch parameters to predict substituent effects on activity, leveraging data from analogous arylpiperazine derivatives .
  • MD Simulations : Assess binding stability and conformational dynamics over nanosecond timescales .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance at the pyrrole 2-position may require bulky ligands (e.g., DavePhos) during coupling .
  • Data Validation : Cross-validate crystallographic data (e.g., C–C bond lengths) with computational geometry optimization (DFT) to resolve structural ambiguities .
  • Biological Assay Design : Include positive controls (e.g., known 5-HT1A_{1A} agonists) and account for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .

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